2-(Aminomethyl)benzenesulfonamide

Overview

Description

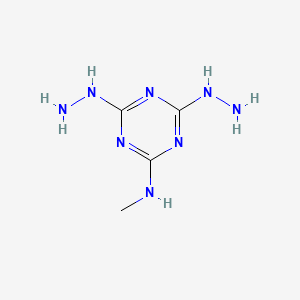

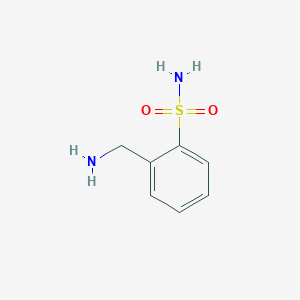

“2-(Aminomethyl)benzenesulfonamide” is a chemical compound that is part of the sulfonamide group . It is also known as “4-(2-Aminoethyl)benzenesulfonamide” and has a molecular weight of 200.26 . The linear formula for this compound is H2NCH2CH2C6H4SO2NH2 .

Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)benzenesulfonamide” includes a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(Aminomethyl)benzenesulfonamide” are not available, it’s known that sulfonamides can participate in a variety of reactions. For instance, they can act as inhibitors of carbonic anhydrase, an enzyme that plays a crucial role in regulating physiological processes .

Scientific Research Applications

Polymer-Supported Benzenesulfonamides in Chemical Transformations

2-(Aminomethyl)benzenesulfonamide and related compounds have been utilized as key intermediates in chemical transformations. Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, are involved in diverse chemical reactions, including unusual rearrangements to yield a variety of privileged scaffolds (Fülöpová & Soural, 2015).

Inhibitors of Carbonic Anhydrase for Antimetastatic Activity

Ureido-substituted benzenesulfonamides, closely related to 2-(Aminomethyl)benzenesulfonamide, have been shown to inhibit several human carbonic anhydrases effectively. This inhibition activity is particularly significant in tumor-associated enzymes. Some compounds within this category have been observed to significantly inhibit metastasis formation in breast cancer models, making them candidates for antimetastatic drug development (Pacchiano et al., 2011).

Photodegradation and Photoproducts Analysis

The photodegradation of sulfamethoxazole, a compound structurally similar to 2-(Aminomethyl)benzenesulfonamide, has been studied, revealing several primary photoproducts. These studies are crucial for understanding the environmental fate and photostability of such compounds (Zhou & Moore, 1994).

Synthesis and Characterization for Antimicrobial Activity

Hybrid molecules, combining benzenesulfonamides with antimicrobial agents, have been synthesized and characterized. These compounds exhibit moderate antibacterial properties and have shown effectiveness against various gram-positive bacteria, including methicillin-resistant strains. This indicates potential applications in combating antibiotic-resistant bacterial infections (Zani et al., 2009).

Safety and Hazards

Future Directions

While specific future directions for “2-(Aminomethyl)benzenesulfonamide” are not mentioned, there is ongoing research into the development of sulfonamide-based compounds as inhibitors of carbonic anhydrases expressed in bacteria . This opens a new door for the future development of treatments for various diseases .

properties

IUPAC Name |

2-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRZWXBIKCFBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588625 | |

| Record name | 2-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)benzenesulfonamide | |

CAS RN |

612-30-6 | |

| Record name | 2-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1628758.png)

![(4-Nitrophenyl)methyl 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1628769.png)

![1-[2-(Methylamino)benzoyl]proline](/img/structure/B1628775.png)

![Ethyl (2'-chloro[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1628776.png)

![6-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1628778.png)